1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione

Catalog No.
S12831776
CAS No.
M.F
C10H15FN2O5
M. Wt
262.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymeth...

Product Name

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione

IUPAC Name

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione

Molecular Formula

C10H15FN2O5

Molecular Weight

262.23 g/mol

InChI

InChI=1S/C10H15FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h5,7-8,14,16H,2-4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1

InChI Key

GXECGOKMGKRRKP-VPCXQMTMSA-N

Canonical SMILES

CC1(C(C(OC1N2CCC(=O)NC2=O)CO)O)F

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2CCC(=O)NC2=O)CO)O)F

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione is a complex organic compound characterized by its unique structural features and potential biological applications. The compound belongs to a class of molecules known as pyrimidinediones and is notable for its inclusion of a fluorinated sugar moiety, which enhances its biological activity. Its molecular formula is C10H13FN2O5C_{10}H_{13}FN_2O_5, and it has a molecular weight of approximately 246.22 g/mol. The compound's stereochemistry is defined by the presence of multiple chiral centers, contributing to its potential specificity in biological interactions.

The reactivity of 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione can be attributed to its functional groups. The hydroxyl groups can participate in hydrogen bonding and nucleophilic attacks, while the fluorine atom can influence the compound's electronic properties and reactivity patterns. Common reactions include:

  • Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles under certain conditions.
  • Acid-base reactions: The hydroxyl groups can act as weak acids or bases.
  • Condensation reactions: The compound may undergo condensation with other carbonyl compounds or amines.

This compound exhibits significant biological activity, particularly in antiviral and anticancer research. Its structural similarity to nucleosides allows it to interfere with nucleic acid synthesis in pathogens and cancer cells. Studies have shown that derivatives of this compound possess:

  • Antiviral properties: Effective against various viral infections by inhibiting viral replication.
  • Antitumor activity: Potential to inhibit cell proliferation in certain cancer cell lines due to interference with DNA synthesis.

Several synthetic pathways have been reported for the preparation of 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione. Key methods include:

  • Fluorination of sugar derivatives: Utilizing fluorinating agents on sugar precursors to introduce the fluorine atom.
  • Formation of the pyrimidinedione core: Condensation reactions between appropriate amines and carbonyl compounds to construct the diazinane framework.
  • Hydroxymethylation: Introducing hydroxymethyl groups through nucleophilic substitution or addition reactions.

The applications of this compound are primarily found in pharmaceutical development:

  • Antiviral drugs: Potential use as a template for designing antiviral agents targeting RNA viruses.
  • Cancer therapeutics: Exploration as a lead compound for developing new anticancer drugs due to its ability to inhibit DNA synthesis.

Interaction studies have focused on understanding how 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione interacts with biological macromolecules such as proteins and nucleic acids. Key findings include:

  • Binding affinity studies: Demonstrated interactions with viral polymerases and DNA-binding proteins.
  • Mechanistic studies: Investigated how the compound affects cellular pathways involved in replication and transcription.

Several compounds share structural similarities with 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione. Notable examples include:

Compound NameStructural FeaturesBiological Activity
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracilFluorinated sugar moietyAntiviral
1-(2-Fluoro-beta-D-arabinofuranosyl)cytosineFluorinated baseAntiviral
1-(D-Arabinofuranosyl)uracilNon-fluorinated sugarAntiviral

Uniqueness

The uniqueness of 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione lies in its specific combination of a fluorinated sugar moiety and a diazinane core structure that enhances its biological activity compared to other similar compounds. This combination allows for targeted interactions with viral enzymes and cancer cell mechanisms that are not present in other related compounds.

This comprehensive overview highlights the significance of 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione in chemical research and potential therapeutic applications.

XLogP3

-1.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

262.09649975 g/mol

Monoisotopic Mass

262.09649975 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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